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Compound of Interest

Compound Name: Tolrestat-d3

Cat. No.: B1162484

Get Quote

Executive Summary
Tolrestat-d3 is the stable isotope-labeled analog of Tolrestat (AY-27773), a potent aldose

reductase inhibitor (ARI) historically investigated for the treatment of diabetic neuropathy and

retinopathy. In modern drug development, Tolrestat-d3 serves a critical role as an Internal

Standard (IS) in quantitative bioanalysis (LC-MS/MS). Its deuterated structure compensates for

matrix effects, ionization suppression, and extraction variability, ensuring high-precision

pharmacokinetic (PK) data.

This guide details the chemical architecture, a robust synthetic pathway for the d3-

isotopologue, and its application in regulated bioanalytical workflows.

Chemical Identity & Structural Analysis
Tolrestat-d3 is characterized by the substitution of three protons with deuterium atoms,

typically on the N-methyl group. This position is metabolically stable and ensures the isotope

label is not lost during proton exchange in aqueous media.
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Feature Tolrestat (Native) Tolrestat-d3 (Labeled)

IUPAC Name

N-[[6-methoxy-5-

(trifluoromethyl)-1-

naphthalenyl]thioxomethyl]-N-

methylglycine

N-[[6-methoxy-5-

(trifluoromethyl)-1-

naphthalenyl]thioxomethyl]-N-

(methyl-d3)glycine

CAS Number 82964-04-3 (Native)
1189966-41-1

(Generic/Analog)

Molecular Formula C₁₆H₁₄F₃NO₃S C₁₆H₁₁D₃F₃NO₃S

Molecular Weight 357.35 g/mol 360.37 g/mol

Monoisotopic Mass 357.06 360.08

pKa (Acidic) ~3.5 (Carboxylic acid) ~3.5

LogP 3.7 3.7 (Negligible shift)

Structural Diagram
The core pharmacophore consists of a trifluoromethyl-substituted naphthalene ring linked to a

glycine moiety via a thioamide bridge. The d3-label is located on the sarcosine nitrogen

substituent.
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Figure 1: Structural segmentation of Tolrestat-d3 highlighting the position of the stable isotope

label.

Synthetic Pathway & Methodology
The synthesis of Tolrestat-d3 requires a strategy that introduces the deuterium label late in the

pathway or uses a labeled building block to maximize isotopic purity (>99% D). The most

reliable route utilizes Sarcosine-d3 methyl ester as a key intermediate.
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Retrosynthetic Analysis
The molecule is disconnected at the thioamide bond. The naphthalene core is synthesized

separately, activated, and then coupled with the labeled amino acid. The carbonyl is

subsequently thionated.[1]
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Figure 2: Step-by-step synthetic route for Tolrestat-d3.

Detailed Experimental Protocol
Step 1: Activation of the Naphthalene Core
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Reagents: 5-(Trifluoromethyl)-6-methoxy-1-naphthalenecarboxylic acid (1.0 eq), Thionyl

Chloride (SOCl₂), DMF (cat).

Procedure: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). Add a

catalytic amount of DMF followed by dropwise addition of SOCl₂ (1.5 eq). Reflux for 2 hours

under inert atmosphere (N₂). Evaporate solvent to yield the crude acid chloride.

Step 2: Coupling with Deuterated Sarcosine
Reagents: Sarcosine-d3 methyl ester HCl (1.1 eq), Triethylamine (Et₃N, 3.0 eq), DCM.

Rationale: Using the methyl ester of sarcosine prevents side reactions at the carboxylic acid

site. The d3-label is introduced here via the commercially available N-trideuteromethyl

glycine derivative.

Procedure: Suspend Sarcosine-d3 methyl ester HCl in DCM with Et₃N at 0°C. Slowly add the

acid chloride (dissolved in DCM) to the mixture. Stir at room temperature for 4 hours.

Quench with water, extract with DCM, and dry over Na₂SO₄.

Result:Methyl N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]carbonyl]-N-(methyl-

d3)glycinate.

Step 3: Thionation (The Critical Step)
Reagents: Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

Mechanism: Lawesson’s reagent selectively converts the amide carbonyl (C=O) to a

thiocarbonyl (C=S) without affecting the ester or the trifluoromethyl group.

Procedure: Dissolve the amide intermediate in anhydrous toluene. Add Lawesson’s reagent.

[2][1][3][4] Reflux (110°C) for 2–4 hours. Monitor by TLC (the thioamide is typically less polar

and yellow). Cool, filter off precipitates, and concentrate. Purify via silica gel chromatography.

Step 4: Hydrolysis
Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

Procedure: Dissolve the thioamide ester in THF/Water. Add LiOH (2.0 eq) and stir at room

temperature for 1 hour. Acidify carefully with 1N HCl to pH 3. Extract the precipitate
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(Tolrestat-d3) with Ethyl Acetate. Recrystallize from Ethanol/Water.

Analytical Validation
To ensure the synthesized material is suitable for use as an Internal Standard, it must meet

strict criteria.[5]

Method Acceptance Criteria Purpose

¹H-NMR (DMSO-d₆)

Absence of singlet at ~3.1 ppm

(corresponding to N-CH₃).

Presence of aromatic signals

(7.5–8.5 ppm) and O-CH₃ (4.0

ppm).

Confirms incorporation of

deuterium (silence of N-CH₃

protons).

Mass Spectrometry (ESI-)

Major peak at m/z 359.1 [M-

H]⁻. No significant peak at m/z

356.1 (<0.5%).

Confirms isotopic purity and

lack of native drug

interference.

HPLC Purity >98% area under curve (AUC). Ensures chemical purity.

Applications in Bioanalysis (LC-MS/MS)
Tolrestat-d3 is the gold standard for quantifying Tolrestat in plasma or tissue samples. Its

elution time is virtually identical to Tolrestat, ensuring it experiences the same matrix

suppression/enhancement at the ionization source.

Mass Spectrometry Conditions
Tolrestat is an acidic drug and ionizes best in Negative Electrospray Ionization (ESI-) mode.

Source: ESI Negative[6]

Spray Voltage: -3500 V

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient)

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex)
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MRM Transitions
For Multiple Reaction Monitoring (MRM), the following transitions are recommended for method

development:

Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Loss Identity

Tolrestat 356.1 [M-H]⁻ 312.1 15–20
Decarboxylation

(-CO₂)

Tolrestat 356.1 [M-H]⁻ 157.0 30–35
Naphthalene

fragment

Tolrestat-d3 359.1 [M-H]⁻ 315.1 15–20
Decarboxylation

(-CO₂)

Note: The mass shift of +3 Da is maintained in the product ion (312 vs 315) because the

deuterium label is on the N-methyl group, which remains attached to the core after

decarboxylation.

Protocol: Sample Preparation
Aliquot: 50 µL human plasma.

IS Addition: Add 10 µL of Tolrestat-d3 working solution (1000 ng/mL in MeOH).

Precipitation: Add 200 µL Acetonitrile (cold). Vortex for 1 min.

Centrifugation: 10,000 x g for 10 min at 4°C.

Injection: Inject 5 µL of the supernatant into the LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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